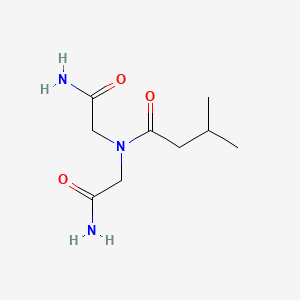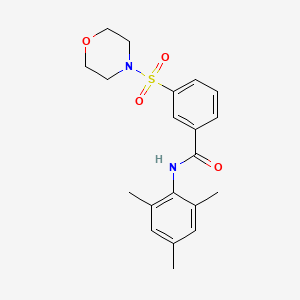
N,N-bis(2-amino-2-oxoethyl)-3-methylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-bis(2-amino-2-oxoethyl)-3-methylbutanamide, also known as BOMME, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. BOMME is a tetradentate ligand that contains two amide and two oxime functional groups, making it a versatile molecule for complexation with metal ions.
科学研究应用
N,N-bis(2-amino-2-oxoethyl)-3-methylbutanamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, N,N-bis(2-amino-2-oxoethyl)-3-methylbutanamide has been used as a chelating agent for metal-based drugs. The ability of N,N-bis(2-amino-2-oxoethyl)-3-methylbutanamide to complex with metal ions can enhance the efficacy of metal-based drugs and reduce their toxicity. In biochemistry, N,N-bis(2-amino-2-oxoethyl)-3-methylbutanamide has been used as a model compound for studying metalloenzymes. The coordination of metal ions with N,N-bis(2-amino-2-oxoethyl)-3-methylbutanamide can mimic the coordination of metal ions with the active site of metalloenzymes, providing insights into their mechanism of action. In material science, N,N-bis(2-amino-2-oxoethyl)-3-methylbutanamide has been used as a ligand for the synthesis of metal-organic frameworks (MOFs). The unique structure of N,N-bis(2-amino-2-oxoethyl)-3-methylbutanamide allows for the formation of MOFs with tunable properties, making them useful for various applications, including gas storage and separation.
作用机制
The mechanism of action of N,N-bis(2-amino-2-oxoethyl)-3-methylbutanamide is primarily due to its ability to complex with metal ions. The coordination of metal ions with N,N-bis(2-amino-2-oxoethyl)-3-methylbutanamide can lead to the formation of stable complexes that exhibit unique properties. For example, the coordination of metal ions with N,N-bis(2-amino-2-oxoethyl)-3-methylbutanamide can enhance the redox properties of the metal ions, making them more reactive towards biological targets. Additionally, the coordination of metal ions with N,N-bis(2-amino-2-oxoethyl)-3-methylbutanamide can alter the electronic properties of the metal ions, leading to changes in their reactivity and selectivity.
Biochemical and Physiological Effects:
N,N-bis(2-amino-2-oxoethyl)-3-methylbutanamide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that N,N-bis(2-amino-2-oxoethyl)-3-methylbutanamide can inhibit the growth of cancer cells by inducing apoptosis. N,N-bis(2-amino-2-oxoethyl)-3-methylbutanamide has also been shown to exhibit antioxidant properties, which can protect cells from oxidative damage. In vivo studies have shown that N,N-bis(2-amino-2-oxoethyl)-3-methylbutanamide can reduce inflammation and improve cognitive function in animal models of Alzheimer's disease. Additionally, N,N-bis(2-amino-2-oxoethyl)-3-methylbutanamide has been shown to exhibit antibacterial properties, making it a potential candidate for the development of new antibiotics.
实验室实验的优点和局限性
The advantages of using N,N-bis(2-amino-2-oxoethyl)-3-methylbutanamide in lab experiments include its ease of synthesis, high stability, and versatility as a ligand for metal ions. N,N-bis(2-amino-2-oxoethyl)-3-methylbutanamide can be easily synthesized in large quantities, making it a cost-effective option for lab experiments. Additionally, the stability of N,N-bis(2-amino-2-oxoethyl)-3-methylbutanamide allows for the formation of stable complexes with metal ions, making it useful for a range of applications. However, the limitations of using N,N-bis(2-amino-2-oxoethyl)-3-methylbutanamide in lab experiments include its limited solubility in water and its potential toxicity at high concentrations. Careful consideration should be given to the concentration of N,N-bis(2-amino-2-oxoethyl)-3-methylbutanamide used in lab experiments to ensure that it does not interfere with the biological system being studied.
未来方向
There are several future directions for the study of N,N-bis(2-amino-2-oxoethyl)-3-methylbutanamide. One potential direction is the development of N,N-bis(2-amino-2-oxoethyl)-3-methylbutanamide-based metalloenzymes for use in biocatalysis. The ability of N,N-bis(2-amino-2-oxoethyl)-3-methylbutanamide to mimic the active site of metalloenzymes makes it a promising candidate for the development of new biocatalysts. Another potential direction is the synthesis of N,N-bis(2-amino-2-oxoethyl)-3-methylbutanamide-based MOFs with tunable properties. The unique structure of N,N-bis(2-amino-2-oxoethyl)-3-methylbutanamide allows for the formation of MOFs with specific properties, making them useful for a range of applications. Finally, the development of N,N-bis(2-amino-2-oxoethyl)-3-methylbutanamide-based metal-based drugs with enhanced efficacy and reduced toxicity is another potential direction for future research. The ability of N,N-bis(2-amino-2-oxoethyl)-3-methylbutanamide to complex with metal ions can enhance the efficacy of metal-based drugs and reduce their toxicity, making them a promising candidate for the development of new drugs.
Conclusion:
In conclusion, N,N-bis(2-amino-2-oxoethyl)-3-methylbutanamide is a versatile compound with potential applications in various fields, including medicinal chemistry, biochemistry, and material science. The ability of N,N-bis(2-amino-2-oxoethyl)-3-methylbutanamide to complex with metal ions makes it a promising candidate for the development of new drugs, biocatalysts, and MOFs. Further research is needed to fully understand the potential of N,N-bis(2-amino-2-oxoethyl)-3-methylbutanamide and its role in these applications.
合成方法
N,N-bis(2-amino-2-oxoethyl)-3-methylbutanamide can be synthesized via a multistep reaction starting from 3-methylbutan-1-amine and 2-hydroxyacetone oxime. The reaction involves the formation of an imine intermediate, which is then reduced to the corresponding amine. The amine is then reacted with 2-hydroxyacetone oxime to form N,N-bis(2-amino-2-oxoethyl)-3-methylbutanamide. The synthesis of N,N-bis(2-amino-2-oxoethyl)-3-methylbutanamide is a relatively straightforward process and can be achieved with high yields.
属性
IUPAC Name |
N,N-bis(2-amino-2-oxoethyl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O3/c1-6(2)3-9(15)12(4-7(10)13)5-8(11)14/h6H,3-5H2,1-2H3,(H2,10,13)(H2,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCAVDGMUZWTNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N(CC(=O)N)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5663465 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-fluorobenzyl)-3-{2-[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]-2-oxoethyl}-2-methyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B4988544.png)
![1-{3-[(dimethylamino)methyl]-2,4-dihydroxyphenyl}-2-(4-ethylphenoxy)ethanone hydrochloride](/img/structure/B4988546.png)
![2,5-bis{[2-(methacryloyloxy)ethoxy]carbonyl}terephthalic acid](/img/structure/B4988554.png)
![ethyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4988562.png)
![N-methyl-N-[3'-(1H-pyrazol-3-yl)-4-biphenylyl]acetamide](/img/structure/B4988576.png)
![4-(2-methoxyphenoxy)-1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperidine](/img/structure/B4988587.png)
![3-isopropoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4988600.png)
![11-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4988615.png)
![N-(3,4-dimethylphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine](/img/structure/B4988624.png)
![N-(2,4-dimethoxyphenyl)-3-{1-[2-(methylthio)benzoyl]-4-piperidinyl}propanamide](/img/structure/B4988646.png)
![N-[2-(4-chlorophenoxy)ethyl]-N-methyl-1-butanamine](/img/structure/B4988654.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-furamide](/img/structure/B4988655.png)
![2-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4988663.png)